Cas no 58791-82-5 (5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole)

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole is a versatile heterocyclic compound with significant applications in organic synthesis. It offers high purity, excellent stability, and a unique structure that facilitates various chemical transformations. This compound is particularly valuable for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, due to its ability to act as a versatile intermediate in the construction of complex molecules.
5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole structure
58791-82-5 structure
Product Name:5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole
CAS No:58791-82-5
MF:C11H9ClN4
MW:232.66896033287
MDL:MFCD08459268
CID:857332
PubChem ID:12290834
Update Time:2025-08-02

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-AMINO-4-CYANO-1-(4-CHLOROPHENYL)-3-METHYLPYRAZOLE
    • 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
    • 5-AMINO-1-(4-CHLOROPHENYL)-3-METHYLPYRAZOLE-4-CARBONITRILE
    • DTXSID80484945
    • 58791-82-5
    • CS-0210297
    • ALBB-031036
    • MFCD08459268
    • AKOS015854719
    • 5-amino-1-(4-chloro-phenyl)-3-methyl-1h-pyrazole-4-carbonitrile
    • STL508519
    • LS-11169
    • F97587
    • 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole
    • MDL: MFCD08459268
    • Inchi: 1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
    • InChI Key: CSGUNONDPWAJAJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=C(C#N)C(C)=N1)N

Computed Properties

  • Exact Mass: 232.05200
  • Monoisotopic Mass: 232.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • PSA: 67.63000
  • LogP: 2.86918

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Pricemore >>

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abcr
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5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Production Method

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58791-82-5)5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole
Order Number:A832024
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):248.0
Email:sales@amadischem.com

5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole Related Literature

Additional information on 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole

Professional Introduction to Compound with CAS No. 58791-82-5 and Product Name: 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole

The compound with the CAS number 58791-82-5 and the product name 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole represents a significant area of interest in the field of chemical and biomedical research. This heterocyclic compound, characterized by its pyrazole core structure, has garnered attention due to its versatile pharmacological properties and potential applications in drug discovery. The presence of multiple functional groups, including an amino group, a cyano group, and a chlorophenyl substituent, makes this molecule a promising candidate for further exploration in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole, facilitating its incorporation into various chemical libraries and screening programs. The synthesis typically involves multi-step reactions, often starting from readily available precursors such as chlorobenzene derivatives and pyrazole-based intermediates. The incorporation of the cyano group at the 4-position and the chlorophenyl moiety at the 1-position introduces unique electronic and steric properties that can modulate the biological activity of the compound.

In the realm of medicinal chemistry, 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole has been investigated for its potential as an antimicrobial agent. Studies have shown that pyrazole derivatives exhibit broad-spectrum activity against various bacterial and fungal strains. The amino group in this compound can serve as a hydrogen bond acceptor, enhancing interactions with biological targets, while the cyano group may contribute to electron-withdrawing effects that influence binding affinity. Furthermore, the chlorophenyl substituent is known to improve metabolic stability and oral bioavailability, making it an attractive feature for drug development.

Another area of interest lies in the exploration of 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole as a precursor for more complex pharmacophores. Researchers have leveraged its structural framework to design analogs with enhanced pharmacological properties. For instance, modifications at the 3-position, such as replacing the methyl group with other functional groups like fluorine or bromine, have been shown to alter the compound's interaction with biological targets. These modifications are often guided by computational modeling and high-throughput screening techniques, which help in identifying lead compounds with optimized activity profiles.

The cyano group in 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole also plays a crucial role in its reactivity and potential applications in chemical biology. The cyano functionality can undergo various transformations, including reduction to an amine or conversion to a carboxylic acid derivative, providing multiple pathways for further functionalization. This flexibility makes it a valuable building block for synthesizing more complex molecules with tailored properties. Additionally, the presence of electron-withdrawing groups like the cyano group can influence the electronic properties of adjacent functional groups, affecting their reactivity and biological activity.

Recent studies have also highlighted the potential of 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole as an intermediate in the synthesis of bioactive molecules. Its pyrazole core is a common scaffold in many pharmacologically active compounds, including antiviral and anti-inflammatory agents. By incorporating this compound into synthetic routes, researchers can access novel derivatives with improved efficacy and reduced side effects. The chlorophenyl substituent, in particular, has been associated with enhanced binding affinity to certain biological targets, making it a valuable feature for drug design.

The use of computational methods has further accelerated the exploration of 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole in drug discovery. Molecular docking studies have been employed to predict how this compound interacts with various biological targets, providing insights into its potential therapeutic applications. These studies often involve comparing its binding affinity with known drugs and identifying key interactions that contribute to its pharmacological effects. Such information is crucial for designing next-generation drugs with improved potency and selectivity.

In conclusion, 5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile building block for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new aspects of its pharmacological properties and synthetic utility, positioning it as a valuable asset in the quest for novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58791-82-5)5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole
A832024
Purity:99%
Quantity:5g
Price ($):248.0
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